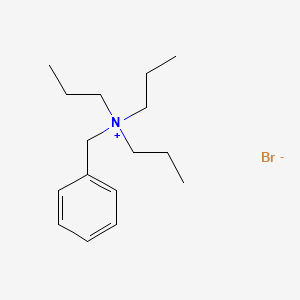
2-甲氧基苯甲酰氰
描述
2-Methoxybenzoyl cyanide is an organic compound with the molecular formula C9H7NO. It is a derivative of benzoyl cyanide where a methoxy group (-OCH3) is attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
科学研究应用
2-Methoxybenzoyl cyanide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 2-Methoxybenzoyl cyanide, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Methoxybenzoyl cyanide may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Cyanide, a component of 2-Methoxybenzoyl cyanide, is known to inhibit cytochrome c oxidase and potentially other metabolic enzymes, thereby causing a cascade of metabolic perturbations that can lead to cell death .
Molecular Mechanism
The molecular mechanism of 2-Methoxybenzoyl cyanide is not well-understood. It is likely that the cyanide moiety plays a significant role in its activity. Cyanide is known to bind to the cytochrome c oxidase Cu-heme center, preventing the consumption of cellular oxygen and the process of ATP generation .
Temporal Effects in Laboratory Settings
It is known that the effects of cyanide, a component of 2-Methoxybenzoyl cyanide, can vary over time, with effects ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
Studies on cyanide toxicity have shown that the effects of cyanide can vary with different dosages .
Metabolic Pathways
Cyanide, a component of 2-Methoxybenzoyl cyanide, is known to disrupt several metabolic pathways, including those involving the tricarboxylic acid cycle .
Transport and Distribution
It is likely that its transport and distribution are influenced by its chemical structure and the presence of the cyanide moiety .
Subcellular Localization
It is likely that its localization is influenced by its chemical structure and the presence of the cyanide moiety .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methoxybenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with cyanide sources under specific conditions. The reaction typically requires a strong base, such as sodium or potassium hydroxide, to deprotonate the carboxylic acid, followed by the addition of a cyanide donor like potassium cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of 2-methoxybenzoyl cyanide may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.
化学反应分析
Types of Reactions: 2-Methoxybenzoyl cyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 2-methoxybenzoyl cyanide can lead to the formation of 2-methoxybenzoic acid or its derivatives.
Reduction: Reduction of the nitrile group results in the formation of 2-methoxybenzylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
作用机制
2-Methoxybenzoyl cyanide is similar to other benzoyl cyanides, such as 2-methylbenzoyl cyanide and 3-methoxybenzoyl cyanide. its unique methoxy group imparts distinct chemical properties that differentiate it from these compounds. The presence of the methoxy group can affect the compound's reactivity, solubility, and biological activity.
相似化合物的比较
2-Methylbenzoyl cyanide
3-Methoxybenzoyl cyanide
4-Methoxybenzoyl cyanide
属性
IUPAC Name |
2-methoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHWLEGZZRUPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540890 | |
| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72371-46-1 | |
| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)












